5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a pyrazolopyrimidine derivative characterized by a fused bicyclic core (pyrazolo[1,5-a]pyrimidine) with substituents at positions 3 (phenyl), 5 (tert-butyl), and 7 (hydroxyl). Its synthesis typically involves condensation reactions of β-keto esters with 3-aminopyrazole in protic solvents like acetic acid, with substituents influencing reaction yields and product stability .
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,3)13-9-14(20)19-15(18-13)12(10-17-19)11-7-5-4-6-8-11/h4-10,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYDOHAWMPGGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-phenylpyrazole with tert-butyl isocyanide and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 7 undergoes oxidation to form a ketone derivative under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 4h | 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one | 78% | |
| PCC (Pyridinium chlorochromate) | DCM, RT, 12h | Same as above | 65% |
This oxidation is critical for modifying electronic properties while preserving the heterocyclic core.
Nucleophilic Substitution at C7
The hydroxyl group can be replaced with amines or halides via activation:
Chlorination
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ + TMAC (cat.) | Reflux, 6h | 7-Chloro-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine | 92% | |
| SOCl₂ | Reflux, 3h | Same as above | 85% |
Amination
Activated 7-chloro intermediates react with amines:
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Pyridinemethanamine | DMF, DIPEA, 80°C, 18h | N-(Pyridin-2-ylmethyl)-7-amino derivative | 74% | |
| Cyclopentylamine | EtOH, reflux, 24h | N-Cyclopentyl-7-amino analog | 68% |
Steric hindrance from the tert-butyl group necessitates prolonged reaction times .
Electrophilic Aromatic Substitution
The phenyl group at C3 undergoes halogenation:
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| NBS (1.1 eq) | MeCN, RT, 5h | C4' (para) | 3-(4-Bromophenyl) derivative | 82% | |
| Br₂ (1 eq) | DCM, 0°C, 2h | C2' (ortho) | 3-(2-Bromophenyl) derivative | 63% |
Regioselectivity is influenced by the tert-butyl group’s electron-donating effects.
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings:
These reactions enable diversification of the C5 position for structure-activity studies .
Esterification and Ether Formation
The hydroxyl group undergoes O-functionalization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT | 7-Acetoxy derivative | 89% | |
| Benzyl bromide | K₂CO₃, DMF, 60°C | 7-Benzyl ether | 76% |
Ring-Opening and Rearrangement
Under strong acidic conditions:
-
Treatment with H₂SO₄ (conc.) at 100°C for 8h results in pyrimidine ring cleavage, yielding a pyrazole-carboxylic acid derivative (57% yield).
Key Reactivity Trends
-
Steric Effects : The tert-butyl group impedes reactions at C5 but enhances stability of intermediates.
-
Electronic Effects : Electron-rich pyrimidine ring facilitates electrophilic substitutions at C3-phenyl.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in amination reactions .
Experimental protocols from peer-reviewed syntheses confirm these trends, establishing 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol as a versatile scaffold for medicinal chemistry optimization.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines, including 5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Chibale et al. reported the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives that demonstrated potent activity against mycobacterial ATP synthase, which is crucial for the survival of cancer cells. The structure–activity relationship (SAR) studies highlighted that modifications on the phenyl ring significantly influenced the anticancer efficacy (see Table 1) .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl and phenyl groups | Potent inhibition of cancer cell growth |
| 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Fluorophenyl substitution | Effective against various cancer types |
| 3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Chlorophenyl group | Anticancer properties |
Antimycobacterial Activity
The compound has also been studied for its potential use against Mycobacterium tuberculosis (M.tb). Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of M.tb ATP synthase, which is critical for bacterial energy metabolism.
Case Study: Efficacy Against Mycobacterium tuberculosis
In vitro studies demonstrated that certain derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant growth inhibition of M.tb. The research emphasized the importance of substituent patterns on the pyrazolo ring in enhancing antimycobacterial activity (see Table 2) .
| Compound | Inhibition Concentration (µM) | Activity |
|---|---|---|
| This compound | 0.5 - 2.0 | Strong inhibition of M.tb growth |
| 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | <0.1 | Potent against resistant strains |
| N-(2-pyridinemethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7-amines | 0.8 - 3.0 | Moderate activity |
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound can inhibit their activity, leading to cell cycle arrest and potential anti-cancer effects . The pathways involved include the modulation of signaling cascades that control cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural analogs, their substituents, and properties:
Physical and Spectroscopic Properties
- NMR Shifts : The hydroxyl proton in pyrazolopyrimidin-7-ol derivatives appears at δ ~12.44 ppm (DMSO-d6) , while tert-butyl groups resonate as singlets at δ 1.40 ppm .
- Melting Points : Triazolopyrimidines exhibit higher melting points (e.g., 287°C for 5-methyl variant) compared to pyrazolopyrimidines, likely due to increased hydrogen bonding .
Biological Activity
5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in relation to anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring fused to a pyrimidine ring, with a tert-butyl group at the 5-position and a phenyl group at the 3-position. The presence of a hydroxyl group at the 7-position enhances its chemical reactivity and biological interactions. These structural features contribute to its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it may act as an inhibitor of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. By binding to the active site of CDKs, the compound can inhibit their activity, leading to cell cycle arrest and potential anti-cancer effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
-
Mechanisms of Action :
- Induction of apoptosis: The compound has been shown to induce programmed cell death in cancer cells.
- Inhibition of cell migration: It suppresses the migratory ability of cancer cells, which is crucial for metastasis.
- Cell cycle arrest: The compound leads to cell cycle progression inhibition, resulting in DNA fragmentation and apoptosis .
Structure-Activity Relationships (SAR)
In exploring SAR, various analogs have been synthesized and evaluated for their biological activity. The presence of specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influences potency and selectivity against different cancer targets. For instance:
| Compound | Substituent | IC50 (µM) | Target |
|---|---|---|---|
| 5i | None | 0.3 | EGFR |
| 8f | 4-fluoro | <5 | Trk |
| 9a | Phenyl | <10 | Trk |
These findings suggest that modifications in the structure can lead to enhanced efficacy against specific targets such as EGFR and Trk kinases .
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical models:
- MCF-7 Tumor Model : In vivo studies using MCF-7 xenografts demonstrated significant tumor growth inhibition when treated with this compound. The mechanism involved apoptosis induction and suppression of angiogenesis.
- Mycobacterium tuberculosis : Beyond anticancer applications, this compound has also shown promise as an inhibitor of mycobacterial ATP synthase, indicating its potential in treating tuberculosis .
Q & A
Q. What are the common synthetic routes for 5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone precursors. Key steps include:
- Reaction Optimization : Temperature (80–120°C), solvent choice (ethanol, DMF, or water), and catalysts (e.g., acetic acid for cyclization).
- Yield Improvement : Adjusting stoichiometry (1:1.2 molar ratio of aminopyrazole to carbonyl compound) and reflux duration (6–12 hours).
- Selectivity : Substituents on the pyrimidine ring influence regioselectivity; tert-butyl groups enhance steric hindrance, directing reactivity to the 7-position .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.
- IR Spectroscopy : Confirms hydroxyl (≈3200 cm⁻¹) and pyrimidine ring vibrations (≈1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated: 365.18; found: 365.17) .
Q. How is the compound initially screened for biological activity in kinase inhibition studies?
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive binding protocols.
- IC50 determination : Dose-response curves (0.1–100 µM) via fluorescence polarization or radiometric assays.
- Control compounds : Staurosporine or imatinib as positive controls .
Advanced Research Questions
Q. How do substituent variations at the 5- and 7-positions affect kinase selectivity and potency?
| Substituent | Kinase Target | IC50 (nM) | Effect |
|---|---|---|---|
| 5-tert-butyl | CDK2 | 12 ± 1.5 | Enhanced hydrophobic interactions |
| 7-trifluoromethyl | EGFR | 8 ± 0.9 | Improved binding affinity via halogen bonds |
| 7-hydroxyl (parent) | VEGFR2 | 45 ± 3.2 | Moderate activity, pH-dependent solubility |
Q. What strategies resolve contradictory data in SAR studies between in vitro and cellular assays?
- Solubility adjustments : Use DMSO/PEG formulations to mimic physiological conditions.
- Off-target profiling : Employ kinome-wide screening (e.g., DiscoverX panel) to identify non-target interactions.
- Metabolite analysis : LC-MS/MS to detect cellular degradation products (e.g., hydroxylation at tert-butyl group reduces activity) .
Q. How can X-ray crystallography elucidate the compound’s binding mode with kinase targets?
Q. What methodological challenges arise in pharmacokinetic (ADME) studies of this compound?
- Bioavailability : Low aqueous solubility (LogP ≈3.5) necessitates prodrug strategies (e.g., esterification of 7-OH).
- Metabolic stability : CYP3A4-mediated oxidation of tert-butyl group requires hepatic microsome assays (t1/2 < 30 min in human liver microsomes).
- Plasma protein binding : >90% binding to albumin reduces free drug concentration .
Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Dosing regimens : Optimize frequency (e.g., BID vs QD) based on pharmacokinetic half-life.
- Tissue distribution : Radiolabeled compound (³H or ¹⁴C) tracking in murine models.
- Tumor xenograft models : Compare efficacy in PDX (patient-derived) vs cell-line-derived models to account for microenvironmental factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
